molecular formula C17H23ClN2O2 B1391575 Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 637362-21-1

Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B1391575
M. Wt: 322.8 g/mol
InChI Key: YONFPBXPHBCLTK-UHFFFAOYSA-N
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Description

“Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a complex organic compound. The “tert-butyl” part refers to a functional group (R−C(CH3)3) in organic chemistry where R represents an alkyl group or an aryl group . The “5-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate” part refers to a spirocyclic compound, which is a type of chemical compound that features atoms arranged in a spiral chain .

Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis Approaches : Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate has been a focus in synthesis research. For instance, an efficient synthesis of a spirocyclic oxindole analogue, which is closely related, was achieved through key steps like dianion alkylation and cyclization, demonstrating the compound's potential in scalable synthesis processes (Teng, Zhang, & Mendonça, 2006).

  • Spectroscopic and Structural Analysis : New indoline derivatives, akin to tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate, have been synthesized and analyzed for their spectral properties and crystal structures. Such studies highlight the compound's relevance in crystallography and molecular structure analysis (Sharma et al., 2016).

Chemical Space Exploration

  • Novel Compound Synthesis : Research has focused on synthesizing novel compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which share structural similarities with tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate. These compounds provide access to new chemical spaces and have potential in developing unique chemical structures (Meyers et al., 2009).

Intermediate in Pharmaceutical Synthesis

  • Pharmaceutical Compound Intermediates : Compounds structurally similar to tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate have been synthesized as intermediates in biologically active compounds. This showcases the potential application of such compounds in the synthesis of pharmaceutical agents, like crizotinib (Kong et al., 2016).

Biological Research Applications

  • c-Met/ALK Inhibitors : Aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, closely related to tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate, have been studied as c-Met/ALK dual inhibitors, showing potential in pharmacological and antitumor assays. This indicates the compound's potential application in cancer research and treatment (Li et al., 2013).

Future Directions

The future directions for research on “Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate” could involve further exploration of its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be investigated, given the known activities of similar spirocyclic compounds .

properties

IUPAC Name

tert-butyl 5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONFPBXPHBCLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676490
Record name tert-Butyl 5-chloro-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate

CAS RN

637362-21-1
Record name tert-Butyl 5-chloro-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaBH4 (1.29 g, 34.0 mmol) was added to a stirred solution of tert-butyl 5-chlorospiro[indole-3,4′-piperidine]-1′-carboxylate (2.57 g, 8.01 mmol) in absolute EtOH (100 mL) portionwise. The reaction was stirred at about room temperature overnight. The reaction was concentrated. The crude residue was taken up in DCM, washed with water and brine, dried over MgSO4, filtered, and concentrated. The crude residue was purified by column chromatography (25-35% EtOAc/Hexane) to yield tert-butyl 5-chlorospiro[indoline-3,4′-piperidine]-1′-carboxylate. LCMS (APCI+) m/z 223, 225 [M+H−Boc]+; Rt=3.86 min.
Name
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 6
Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate

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